molecular formula C9H20N2O B1607999 1-(4-Methoxybutyl)piperazine CAS No. 496808-02-7

1-(4-Methoxybutyl)piperazine

Cat. No.: B1607999
CAS No.: 496808-02-7
M. Wt: 172.27 g/mol
InChI Key: RCUHJBWDIITPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybutyl)piperazine is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxybutyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybutyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 4-methoxybutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxybutyl)piperazine.

    Reduction: Reduction reactions can target the piperazine ring or the methoxy group, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(4-Hydroxybutyl)piperazine.

    Reduction: Various reduced forms depending on the specific reaction conditions.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxybutyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(4-Hydroxybutyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Methylbutyl)piperazine: Features a methyl group instead of a methoxy group.

    1-(4-Ethoxybutyl)piperazine: Contains an ethoxy group instead of a methoxy group.

Uniqueness: 1-(4-Methoxybutyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(4-methoxybutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHJBWDIITPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371556
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-02-7
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybutyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybutyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybutyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxybutyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybutyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxybutyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.